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Compound of Interest

Compound Name: Lanicemine

Cat. No.: B1674462

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the antidepressant properties of lanicemine and ketamine, supported
by experimental data from clinical trials.

Both lanicemine (formerly AZD6765) and ketamine are N-methyl-D-aspartate (NMDA) receptor
antagonists that have demonstrated rapid antidepressant effects, representing a significant
departure from traditional monoaminergic antidepressants. Ketamine, a well-established
anesthetic, has shown robust and rapid efficacy in treatment-resistant depression, but its
clinical utility is hampered by psychotomimetic and dissociative side effects. Lanicemine was
developed as a "low-trapping” NMDA receptor antagonist with the aim of retaining the
antidepressant effects of ketamine while minimizing its adverse psychiatric effects. However,
the development of lanicemine for depression was ultimately discontinued after it failed to
meet primary endpoints in later-phase clinical trials.[1]

This guide synthesizes data from key clinical studies to compare the efficacy, side effect
profiles, and underlying mechanisms of these two compounds.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from various clinical trials investigating
the antidepressant effects of lanicemine and ketamine.
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Table 1:
Lanicemine
Clinical Trial
Data
Primary
Study Dosage Frequency Duration Outcome Key Findings
Measure
Neither dose
of lanicemine
was superior
) to placebo in
Change in )
reducing
Montgomery- _
depressive
Asberg
_ symptoms on
Sanacora et 15 Depression _
50 mg or 100 | ) the primary
al. (Phase intravenous 12 weeks Rating Scale )
mg ) ) endpoint or
[1b)[2][3][41[5] infusions (MADRS)
an
total score Y
. secondary
from baseline
measures.
to week 6
The drug was
generally
well-
tolerated.
A Phase IIB 100 mg or Three 3 weeks Change in Repeated
Study (Study 150 mg intravenous MADRS total administratio
9)[6][7] infusions per score from n of
week randomizatio lanicemine
n to week 3 provided
sustained
antidepressa
nt efficacy
without
significant
psychotomim
etic effects. A
numerical
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difference in
favor of 100
mg
lanicemine
over placebo
was
observed.

Provided an
) ) antidepressa
Single-Dose Single _ _
) Antidepressa  nt signal and
Exploratory 100 mg intravenous -

. _ _ nt signal was relatively
Trial[6][7] infusion

well-

tolerated.
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Table 2:
Ketamine
Clinical Trial
Data

Study

Dosage

Frequency Duration

Primary
Outcome

Measure

Key Findings

Bio-K
Study[8]

Intravenous

infusions

Three

) ) 11 days
infusions

Remission of
severe

depression

52% of
participants
achieved

remission.

UNSW
Sydney
Trial[8][9]

Subcutaneou

s injections

Twice weekly 1 month

Remission of
clinical

depression

20% of
participants
reported they
no longer had
clinical
depression,
compared to
2% in the
placebo
group. A third
had
symptoms
improve by at
least 50%.

KARMA-Dep
2 Study[10]

Intravenous

infusions

Eight twice-
weekly

infusions

Change in
MADRS

score

No
meaningful
advantage
over an
active
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(midazolam).
Remission
rates were
44% in the

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.unsw.edu.au/newsroom/news/2023/07/ketamine-effective-treatment-resistant-depression0
https://www.unsw.edu.au/newsroom/news/2023/07/ketamine-effective-treatment-resistant-depression0
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195863/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

ketamine
group and
30% in the

midazolam

group.

Both reduced
depression
severity. IV
ketamine
showed
greater
Intravenous ) overall
Mass Twice weekly o ]
(IV) vs. Reduction in efficacy
General for 4-5 weeks _
) Intranasal - depression (49.22%
Brigham (8 .
(IN) scores reduction)
Study[11] ) treatments)
esketamine and a faster
response
compared to
IN
esketamine
(39.55%

reduction).

Significant
improvement
in depression
and anxiety
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Efficacy
. . after 2 weeks
Study in Six Improvement q
an
Severe 0.5 mg/kg intravenous 2 weeks in depression )
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1 month. A
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Depression[1 bolus doses and anxiety
2]

was seen
within the first
hour of the
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Experimental Protocols
Lanicemine Phase llb Study (Sanacora et al.)

Objective: To investigate the efficacy and safety of adjunctive lanicemine in patients with
major depressive disorder (MDD) with a history of inadequate response to antidepressants.

[2]13]15]

Design: A randomized, parallel-arm, double-blind, placebo-controlled study conducted at 49
centers in four countries.[2][3][5]

Participants: 302 patients aged 18-70 years with single-episode or recurrent MDD and a
history of inadequate treatment response. Patients were required to be on a stable dose of
an allowed antidepressant for at least four weeks prior to screening.[2][3][5]

Intervention: Patients were randomized to receive 15 intravenous infusions of adjunctive
lanicemine (50 mg or 100 mg) or saline placebo over a 12-week period.[2][3][5]

Outcome Measures: The primary efficacy endpoint was the change in the Montgomery-
Asberg Depression Rating Scale (MADRS) total score from baseline to week 6. Secondary
outcomes included changes in MADRS at week 12, response and remission rates, and
changes on the Clinical Global Impression (CGI) scale, Quick Inventory of Depressive
Symptomology Self-Report (QIDS-SR), and Sheehan Disability Scale (SDS).[2][3][5]

Ketamine for Treatment-Resistant Depression (UNSW
Sydney Trial)

Objective: To evaluate the efficacy of a low-cost, generic form of ketamine for severe,
treatment-resistant depression.[3][9]

Design: A double-blind, placebo-controlled trial.[8]
Participants: 179 individuals with treatment-resistant depression.[8]

Intervention: Participants received subcutaneous injections of either generic ketamine or a
placebo twice a week for one month. They were monitored for approximately two hours after
each injection.[8]
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o Outcome Measures: Participants' mood was assessed at the end of the one-month treatment
period and one month later.[8]

Mechanism of Action and Signaling Pathways

Both lanicemine and ketamine act as antagonists of the NMDA receptor, a key component of
the glutamatergic system. However, their distinct pharmacological profiles lead to different
clinical effects. Ketamine's antidepressant action is thought to be initiated by blocking NMDA
receptors on GABAergic interneurons, leading to a surge in glutamate release. This glutamate
surge then activates a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors,
triggering a cascade of downstream signaling events.

This cascade includes the activation of the mammalian target of rapamycin (mTOR) signaling
pathway and the release of brain-derived neurotrophic factor (BDNF). These events ultimately
lead to increased synaptogenesis and synaptic protein synthesis, which are believed to
underlie the rapid antidepressant effects.

Lanicemine is characterized as a "low-trapping” NMDA receptor antagonist, meaning it
dissociates from the receptor channel more rapidly than ketamine. This property is
hypothesized to contribute to its reduced psychotomimetic side effects. While it engages the
same primary target, the downstream signaling and overall clinical efficacy appear to be less
robust than that of ketamine.
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Simplified Signaling Pathway of Ketamine and Lanicemine
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Caption: Simplified signaling pathway of ketamine and lanicemine.
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Experimental and Clinical Trial Workflow

The design and execution of clinical trials for rapid-acting antidepressants like lanicemine and
ketamine follow a structured workflow to ensure patient safety and data integrity. The diagram
below illustrates a typical workflow for such a trial.

Typical Clinical Trial Workflow for Rapid-Acting Antidepressants.

Treatment Phase

Click to download full resolution via product page

Caption: A typical workflow for an antidepressant clinical trial.

Logical Relationship of Efficacy and Side Effects

The differing pharmacological profiles of lanicemine and ketamine lead to a trade-off between
antidepressant efficacy and adverse effects. Ketamine's potent and rapid antidepressant
effects are accompanied by significant psychotomimetic and dissociative side effects.
Lanicemine, with its lower trapping properties at the NMDA receptor, exhibits a more favorable
side effect profile but at the cost of reduced and less consistent antidepressant efficacy. This
relationship is a critical consideration in the development of novel glutamatergic modulators for
depression.
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Logical Relationship: Efficacy vs. Side Effects
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Caption: Efficacy and side effect profiles of ketamine and lanicemine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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